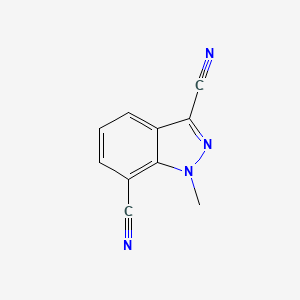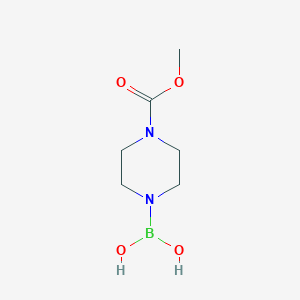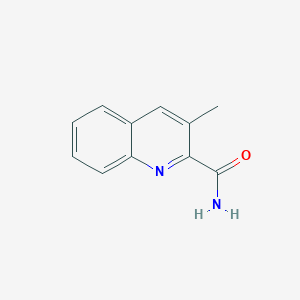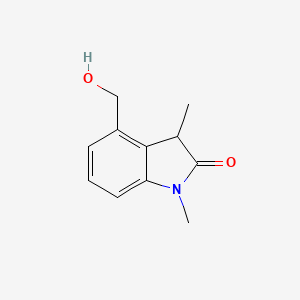![molecular formula C8H11NO4 B11908104 3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-[amino(carboxi)metil]biciclo[111]pentano-1-carboxílico es un compuesto con la fórmula molecular C8H11NO4. Se caracteriza por una estructura central de biciclo[111]pentano, que es un marco altamente rígido y tensado.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-[amino(carboxi)metil]biciclo[1.1.1]pentano-1-carboxílico generalmente implica los siguientes pasos:
Formación del núcleo de Biciclo[1.1.1]pentano: Esto se puede lograr a través de una que involucra precursores adecuados.
Introducción de Grupos Funcionales: Los grupos amino y ácido carboxílico se introducen mediante reacciones posteriores, como la sustitución nucleofílica o las reacciones de aminación.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para obtener un compuesto de alta pureza.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, la síntesis a gran escala probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar la rentabilidad y la escalabilidad. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-[amino(carboxi)metil]biciclo[1.1.1]pentano-1-carboxílico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro o nitroso.
Reducción: Los grupos de ácido carboxílico se pueden reducir a alcoholes o aldehídos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo amino puede ser reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Generalmente se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitro, mientras que la reducción de los grupos de ácido carboxílico puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 3-[amino(carboxi)metil]biciclo[1.1.1]pentano-1-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas debido a su estructura rígida y tensa.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato y la unión proteína-ligando.
Industria: Se puede utilizar en la síntesis de productos químicos especiales y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo por el cual el ácido 3-[amino(carboxi)metil]biciclo[1.1.1]pentano-1-carboxílico ejerce sus efectos depende de su aplicación específica. En los sistemas biológicos, puede interactuar con enzimas o receptores, alterando su actividad o función. El núcleo rígido de biciclo[1.1.1]pentano puede influir en la afinidad de unión y la especificidad del compuesto para sus objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-(metoxicarbonil)biciclo[1.1.1]pentano-1-carboxílico: Este compuesto tiene un núcleo de biciclo[1.1.1]pentano similar pero con diferentes grupos funcionales.
Ácido Biciclo[1.1.1]pentano-1,3-dicarboxílico: Otro compuesto relacionado con dos grupos de ácido carboxílico.
Singularidad
El ácido 3-[amino(carboxi)metil]biciclo[1.1.1]pentano-1-carboxílico es único debido a la presencia de grupos funcionales amino y ácido carboxílico, lo que proporciona versatilidad en las reacciones químicas y las aplicaciones potenciales. El núcleo rígido de biciclo[1.1.1]pentano también imparte propiedades estructurales únicas que se pueden explotar en varios campos de investigación.
Propiedades
IUPAC Name |
3-[amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c9-4(5(10)11)7-1-8(2-7,3-7)6(12)13/h4H,1-3,9H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSHLWJBSDBBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)

![8-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B11908049.png)











